molecular formula C9H6O B8768340 4-carboxaldehydebenzocyclobutene

4-carboxaldehydebenzocyclobutene

Cat. No.: B8768340
M. Wt: 130.14 g/mol
InChI Key: BULHORGGTPRJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-carboxaldehydebenzocyclobutene is a unique organic compound characterized by its bicyclic structure. This compound is notable for its conjugated system of double bonds, which imparts significant stability and reactivity. The presence of the carbaldehyde group at the third position adds to its chemical versatility, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carbaldehyde typically involves the use of tandem catalytic processes. One such method employs a rhodium (I) complex with a flexible NHC-based pincer ligand. This catalyst facilitates the head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation of the resulting gem-enyne . The reaction conditions are optimized to ensure high selectivity and yield.

Industrial Production Methods

While specific industrial production methods for bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carbaldehyde are not extensively documented, the principles of tandem catalysis and the use of rhodium-based catalysts are likely to be employed. These methods offer efficiency and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-carboxaldehydebenzocyclobutene undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles like amines.

Major Products Formed

    Oxidation: Bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carboxylic acid.

    Reduction: Bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-carboxaldehydebenzocyclobutene has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carbaldehyde involves its interaction with molecular targets through its conjugated double bonds and aldehyde group. These interactions can lead to the formation of reactive intermediates, which can further participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or synthetic applications .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5,7-tetraene: Similar bicyclic structure but lacks the aldehyde group.

    Bicyclo[4.2.0]octa-1,5,7-triene: Another bicyclic compound with a different arrangement of double bonds.

    Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.

Uniqueness

4-carboxaldehydebenzocyclobutene is unique due to the presence of the aldehyde group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its conjugated system of double bonds also contributes to its stability and reactivity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H6O

Molecular Weight

130.14 g/mol

IUPAC Name

bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carbaldehyde

InChI

InChI=1S/C9H6O/c10-6-7-1-2-8-3-4-9(8)5-7/h1-6H

InChI Key

BULHORGGTPRJKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=C2)C=O

Origin of Product

United States

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